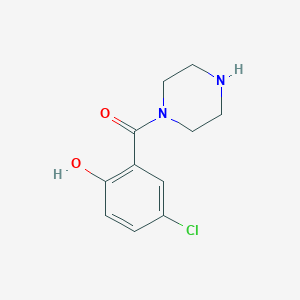
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, a fluorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various applications, including pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the introduction of the difluoromethyl group onto the phenyl ring. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the aromatic ring. This process often employs metal-based catalysts to facilitate the reaction . The reaction conditions usually involve the use of solvents like chlorobenzene and the presence of ligands such as bis(diphenylphosphino)ferrocene (DPPF) .
Chemical Reactions Analysis
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Scientific Research Applications
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and dioxaborolane groups. The difluoromethyl group can act as a hydrogen-bond donor, enhancing the compound’s interactions with biological targets . The dioxaborolane moiety allows the compound to undergo cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar compounds to 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other difluoromethylated aromatic compounds and dioxaborolane derivatives. These compounds share similar reactivity patterns but may differ in their specific applications and properties . For example:
Difluoromethylated Aromatics: Compounds like difluoromethyl benzene derivatives exhibit similar reactivity in substitution and cross-coupling reactions.
Dioxaborolane Derivatives: Other dioxaborolane compounds can participate in Suzuki-Miyaura cross-coupling reactions, but their specific reactivity and applications may vary depending on the substituents attached to the aromatic ring.
Properties
Molecular Formula |
C14H18BF3O3 |
|---|---|
Molecular Weight |
302.10 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-5-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(12(17)18)6-11(9)19-5/h6-7,12H,1-5H3 |
InChI Key |
KJKPJWBYFSNAGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)
